2-Hydroxytetrahydrofuran
Overview
Description
2-Hydroxytetrahydrofuran is an organic compound with the molecular formula C4H8O2. It is a cyclic hemiacetal and a derivative of tetrahydrofuran. This compound is known for its role as a by-product in the hydrogenation of 1,4-butynediol to 1,4-butanediol in industrial processes .
Mechanism of Action
Target of Action
2-Hydroxytetrahydrofuran (2-HTHF) is primarily targeted by multicomponent monooxygenases (MOs) . These enzymes are involved in the initial hydroxylation of 2-HTHF, a vital rate-limiting step in its degradation pathway .
Mode of Action
The interaction of 2-HTHF with its targets involves a monooxygenase-catalyzed reaction . This reaction initiates the degradation of 2-HTHF, leading to the formation of this compound (2-OH THF) . The presence of bimetallic Ni–Fe catalysts enhances the performance of this hydrogenation due to the formation of a Ni–Fe alloy phase . The synergism between nickel sites, which have a high ability to activate/overflow hydrogen, and Fe-containing sites, which have strong oxophilicity for the activation of the O-C-O bond over the tetrahydrofuran ring, is proposed to explain the promoting effect of Fe .
Biochemical Pathways
The degradation of 2-HTHF affects the tetrahydrofuran degradation pathway . In this pathway, 2-HTHF is initially oxidized to form 2-OH THF. This compound is then further oxidized to γ-butyrolactone, which is subsequently oxidized to 4-hydroxybutyrate before being transformed to succinate .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and should be stored at temperatures below -20°c
Action Environment
Environmental factors can influence the action of 2-HTHF. For instance, the presence of certain catalysts, such as Ni–Fe/SiO2 bimetallic catalysts, can enhance the hydrogenation of 2-HTHF . Additionally, the degradation of 2-HTHF can be influenced by the presence of other compounds. For example, the expression of certain genes was upregulated during the growth of certain bacteria on 2-HTHF or phenol .
Biochemical Analysis
Biochemical Properties
2-Hydroxytetrahydrofuran is involved in various biochemical reactions. It is the main by-product of the hydrogenation of 1,4-butynediol (BYD) to 1,4-butanediol (BDO) in industry
Cellular Effects
It has been shown to be a potent inhibitor of the Mcl-1 protein, which plays an important role in apoptosis . This compound has also been found to be effective against autoimmune diseases and metabolic disorders such as diabetes mellitus .
Molecular Mechanism
It is known that it is difficult to be effectively removed in the subsequent distillation process and seriously affects the product quality
Temporal Effects in Laboratory Settings
In the oxidation pathway, this compound is inferred to be initially oxidized to this compound, and this compound is then oxidized to γ-butyrolactone before being transformed to 4-hydroxybutyrate . Vapor-phase dehydration of this compound in the presence of porcelain and silica gel L leads to a quantitative yield of 2,3-dihydrofuran .
Metabolic Pathways
This compound is involved in the hydrogenation of 1,4-butynediol (BYD) to 1,4-butanediol (BDO) in industry
Preparation Methods
2-Hydroxytetrahydrofuran can be synthesized through various methods. One common method involves the Wacker-type oxidation of 1,1-disubstituted alkenes using a palladium chloride catalyst system under oxygen atmosphere . Another method is the hydrogenation of 1,4-butynediol, where this compound is formed as a by-product . Industrially, it is often produced during the hydrogenation process of 1,4-butynediol to 1,4-butanediol, which involves the use of bimetallic catalysts such as nickel-iron supported on silica .
Chemical Reactions Analysis
2-Hydroxytetrahydrofuran undergoes several types of chemical reactions:
Hydrogenation: It can be hydrogenated to form 1,4-butanediol using bimetallic catalysts like nickel-iron.
Dehydration: In the presence of porcelain or silica gel, it can be dehydrated to form 2,3-dihydrofuran.
Tautomerism: It can exist in equilibrium with its tautomer, 4-hydroxybutanal, especially in the gas phase.
Scientific Research Applications
2-Hydroxytetrahydrofuran has various applications in scientific research:
Comparison with Similar Compounds
2-Hydroxytetrahydrofuran can be compared with other similar compounds such as:
Tetrahydrofuran: A versatile solvent used in polymer syntheses.
γ-Butyrolactone: A precursor in the synthesis of various chemicals and polymers.
1,4-Dioxane: Another cyclic ether used as a solvent.
2,3-Dihydrofuran: Formed from the dehydration of this compound.
This compound is unique due to its cyclic hemiacetal structure and its role as an intermediate in various chemical reactions and industrial processes.
Properties
IUPAC Name |
oxolan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODDICFTDYODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968469 | |
Record name | Oxolan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5371-52-8 | |
Record name | 2-Hydroxytetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5371-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanol, tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005371528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxolan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Hydroxytetrahydrofuran has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.
A: Yes, several studies utilize spectroscopic techniques to characterize this compound and its derivatives. For instance, 1H-NMR and UV spectroscopy were used to confirm the structure of N2-(tetrahydrofuran-2-yl)deoxyguanosine (THF-dG), an adduct formed from the reaction of this compound with deoxyguanosine. [] Additionally, GC-MS analysis has been employed to identify this compound as a product in the oxidation of tetrahydrofuran. []
A: this compound can exist in equilibrium with its open-chain tautomer, 4-hydroxybutanal. [, ] The stability and equilibrium position depend on factors such as pH, temperature, and solvent.
A: this compound is a key intermediate in the biodegradation pathway of THF. [, , ] It is formed by the initial hydroxylation of THF by enzymes like THF monooxygenase. [, ]
A: Yes, ab initio calculations have been performed on this compound to study its conformational preferences and energetics in the gas phase. [, ] These studies provide valuable insights for parameterizing carbohydrate force fields in molecular modeling.
A: Studies on the synthesis of harringtonine, an anticancer drug, illustrate the impact of structural modifications. For example, 5,5-dimethyl-2-hydroxytetrahydrofuran-2-carboxylic acid, a derivative of this compound, is a key intermediate in the synthesis. [, ] The specific stereochemistry of substituents on the tetrahydrofuran ring is crucial for the biological activity of the final compound.
A: While specific formulation strategies for this compound are not extensively discussed in the provided research, it's important to note that it can be converted to more stable derivatives. For example, reaction with NaBH4 transforms this compound into the more stable N2-(4-hydroxybutyl)deoxyguanosine. []
A: Gas chromatography (GC) [] and high-performance liquid chromatography (HPLC) [, , ] coupled with various detection methods, such as UV absorbance and radioflow detection, are commonly employed techniques. The choice of the method depends on the specific application and the matrix in which this compound is present.
A: this compound can be formed as a byproduct during the Fenton process treatment of THF wastewater. []
A: While specific solubility data is not provided in the research, its miscibility with water is evident from studies on aqueous reactions and biological systems. [] Further investigation into solubility in various solvents would be beneficial for specific applications.
A: While this compound itself hasn't been directly linked to toxicity in these studies, it's a product of metabolic processes involving carcinogenic compounds like N-nitrosopyrrolidine (NPYR) [, ]. Further investigation into its potential toxicity and safety profile is recommended.
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